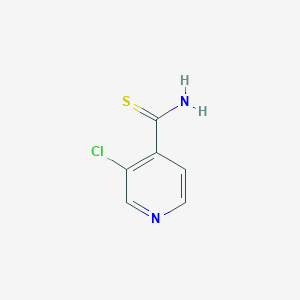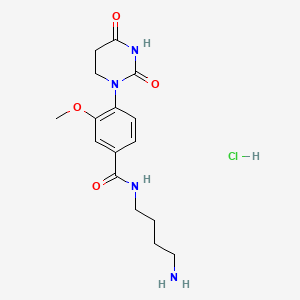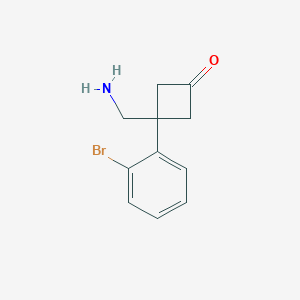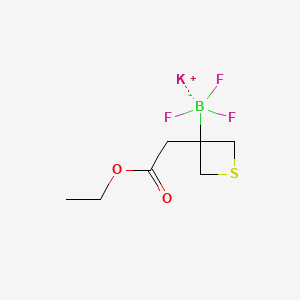
Potassium (3-(2-ethoxy-2-oxoethyl)thietan-3-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-(2-ethoxy-2-oxoethyl)thietan-3-yl)trifluoroborate is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a thietan ring, which is further substituted with an ethoxy-oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-(2-ethoxy-2-oxoethyl)thietan-3-yl)trifluoroborate typically involves the reaction of a thietan derivative with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reagents: Potassium carbonate or potassium tert-butoxide are often used as bases to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3-(2-ethoxy-2-oxoethyl)thietan-3-yl)trifluoroborate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietan ring may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thietan derivatives.
Applications De Recherche Scientifique
Potassium (3-(2-ethoxy-2-oxoethyl)thietan-3-yl)trifluoroborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Potassium (3-(2-ethoxy-2-oxoethyl)thietan-3-yl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The thietan ring provides additional reactivity, allowing the compound to engage in ring-opening reactions and other transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium (3-(2-ethoxy-2-oxoethyl)oxetan-3-yl)trifluoroborate: Similar structure but with an oxetan ring instead of a thietan ring.
Potassium (3-(2-ethoxy-2-oxoethyl)cyclopropyl)trifluoroborate: Contains a cyclopropyl ring instead of a thietan ring.
Uniqueness
Potassium (3-(2-ethoxy-2-oxoethyl)thietan-3-yl)trifluoroborate is unique due to the presence of the thietan ring, which imparts distinct chemical properties and reactivity compared to its analogs. The thietan ring can undergo specific ring-opening reactions that are not possible with oxetan or cyclopropyl rings, making this compound valuable for certain synthetic applications.
Propriétés
Formule moléculaire |
C7H11BF3KO2S |
|---|---|
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
potassium;[3-(2-ethoxy-2-oxoethyl)thietan-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O2S.K/c1-2-13-6(12)3-7(4-14-5-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
Clé InChI |
YYEDDBFTSBDUCG-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1(CSC1)CC(=O)OCC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


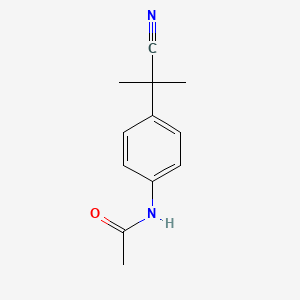

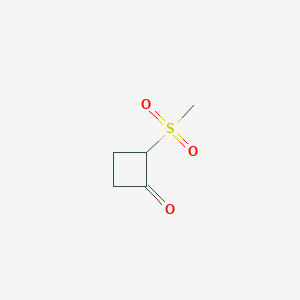
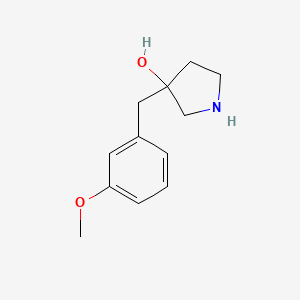
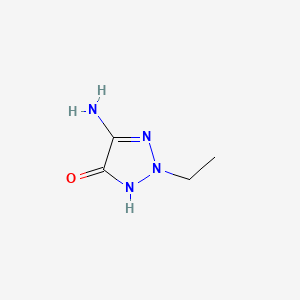
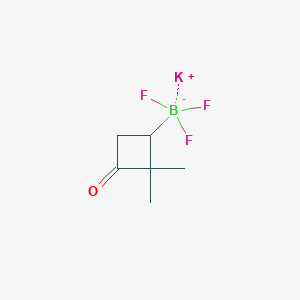
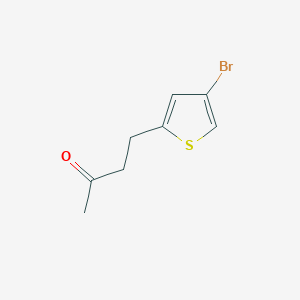
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)



